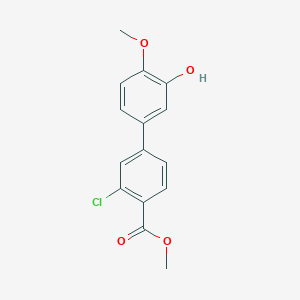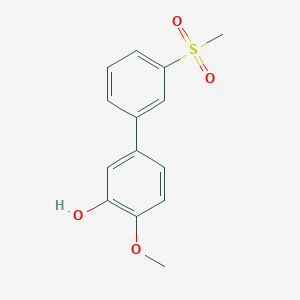
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an organic compound that is commonly used in the synthesis of pharmaceuticals and other compounds. It is a phenol derivative with a molecular weight of 267.65 g/mol and a boiling point of 206°C. 5-CMP-2-MP is a versatile compound and is used in a variety of applications, including scientific research and laboratory experiments. In
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is a versatile compound that has a number of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the synthesis of a number of other compounds, such as polymers, dyes, and pigments. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in the synthesis of a number of other compounds, such as catalysts, surfactants, and inhibitors.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as a catalyst in the reaction of 3-chloro-4-methoxybenzoic acid and 2-methoxyphenol in aqueous solution. It is also believed to act as an inhibitor in the synthesis of other compounds, such as polymers, dyes, and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a number of effects, including the inhibition of enzymes and the inhibition of the growth of bacteria and fungi. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to have a number of other effects, such as the inhibition of the activity of cytochrome P450 enzymes and the inhibition of the activity of other enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% in lab experiments include its availability, low cost, and versatility. It is a widely available compound and is relatively inexpensive. In addition, it is a versatile compound and can be used in a variety of applications, including scientific research and laboratory experiments.
The limitations of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% in lab experiments include its toxicity and its potential to cause adverse reactions. It is a toxic compound and should be handled with care. In addition, it has the potential to cause adverse reactions, such as skin and eye irritation.
Direcciones Futuras
The future directions of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% include the development of new synthetic methods and the development of new applications. The development of new synthetic methods will allow for the synthesis of more complex compounds and the development of new applications will allow for the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% in a variety of new applications. In addition, future research should focus on the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% and the development of new methods for the detection and quantification of the compound.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% involves the reaction of 3-chloro-4-methoxybenzoic acid and 2-methoxyphenol in aqueous solution. The reaction is conducted at a temperature of 70-80°C for a period of 1-2 hours. After the reaction is complete, the product is purified by recrystallization and then dried to obtain the desired compound.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEVBUKYFLLDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685776 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1262001-69-3 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)







![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
